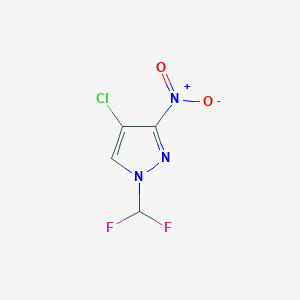
6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile (MTMN) is a chemical compound with potential applications in scientific research. It is a nicotinonitrile derivative that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects in animal models. It has been reported to reduce tumor growth in mice, and to reduce inflammation in animal models of arthritis. This compound has also been shown to have low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile has several advantages for lab experiments, including its high purity and yield, and its potential as a safe and effective therapeutic agent. However, it also has limitations, including its limited solubility in water and its potential for off-target effects. These limitations must be taken into consideration when designing experiments using this compound.
Future Directions
There are several future directions for research on 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile. One potential direction is to further explore its mechanism of action, particularly its effects on HDAC activity and gene expression. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of new synthesis methods for this compound may lead to improved yield and purity, and may expand its potential applications in scientific research.
Conclusion
This compound is a nicotinonitrile derivative that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound may lead to the development of safe and effective therapeutic agents for the treatment of cancer, inflammation, and other diseases.
Synthesis Methods
6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile has been synthesized through various methods, including the reaction of 6-methyl-2-nicotinoyl chloride with morpholine and trifluoroacetic acid, and the reaction of 6-methyl-2-nicotinoyl chloride with morpholine and trifluoromethylamine. These methods have been reported in scientific literature and have yielded high purity and yield of this compound.
Scientific Research Applications
6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile has potential applications in scientific research, particularly in the study of nicotinonitrile derivatives and their biological activity. It has been reported to exhibit anticancer activity in vitro and in vivo, and has been shown to inhibit the growth of various cancer cell lines. This compound has also been reported to have potential as an anti-inflammatory agent, and has been shown to reduce inflammation in animal models.
properties
IUPAC Name |
6-methyl-2-morpholin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c1-8-6-10(12(13,14)15)9(7-16)11(17-8)18-2-4-19-5-3-18/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNBHNWNVMMUCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)N2CCOCC2)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

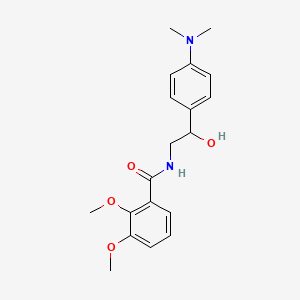
![N-(cyanomethyl)-3-methanesulfonyl-N-propylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2391407.png)
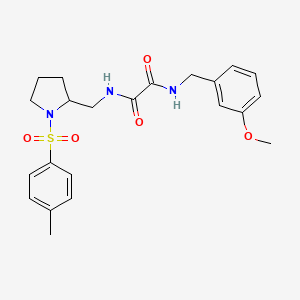

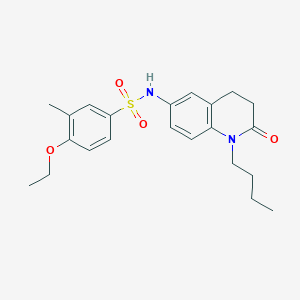
![(Z)-8-(furan-2-ylmethyl)-2-(3-methoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2391417.png)
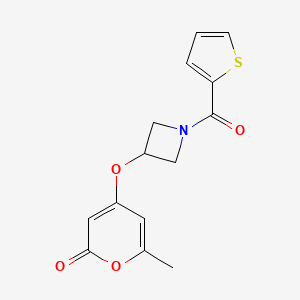


![6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2391423.png)
![5-((2,6-Dimethylmorpholino)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391424.png)
![2-Methoxyethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2391425.png)
